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Compound of Interest

Compound Name:
tert-Butyl (7-

aminoheptyl)carbamate

Cat. No.: B2369791 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data and

synthetic methodology for tert-Butyl (7-aminoheptyl)carbamate. This bifunctional linker is of

significant interest in medicinal chemistry and drug development, particularly in the synthesis of

Proteolysis Targeting Chimeras (PROTACs) and other molecular conjugates.

Core Spectroscopic Data
The following tables summarize the essential nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data for tert-Butyl (7-aminoheptyl)carbamate, providing a clear reference

for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data
Reported in a peer-reviewed study by Servín et al. (2017) and corroborated by other chemical

data suppliers.[1]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.52 Broad Singlet 1H -NH- (Carbamate)

3.12 Quadrupole 2H -CH₂-NH-Boc

2.70 Triplet 2H -CH₂-NH₂

1.43 - 1.23 Multiplet 19H
-C(CH₃)₃ and internal

-CH₂-

Table 2: ¹³C NMR Spectroscopic Data
Data sourced from peer-reviewed literature.[1]

Chemical Shift (δ) ppm Assignment

155.0 C=O (Carbamate)

78.0 -C(CH₃)₃

41.1 -CH₂-NH-Boc

39.6 -CH₂-NH₂

32.5 Methylene Carbon

29.0 Methylene Carbon

28.1 Methylene Carbon

27.4 -C(CH₃)₃

25.8 Methylene Carbon

25.7 Methylene Carbon

Table 3: Mass Spectrometry Data
Electron Ionization Mass Spectrometry (EIMS) fragmentation data.[1]
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m/z Relative Intensity Assignment

230 2% [M]⁺

173 23% [M - C₄H₉]⁺

157 51% [M - OC₄H₉]⁺

145 31%

112 28%

100 54%

57 100% [C₄H₉]⁺

Note on Infrared (IR) Spectroscopy: As of the latest literature review, a publicly available, high-

resolution experimental FT-IR spectrum specifically for tert-Butyl (7-aminoheptyl)carbamate
has not been identified. However, the expected characteristic absorption bands would include:

N-H stretch (primary amine): Two bands in the region of 3400-3250 cm⁻¹

N-H stretch (carbamate): A single band around 3300 cm⁻¹

C-H stretch (alkane): Multiple bands in the region of 2960-2850 cm⁻¹

C=O stretch (carbamate): A strong absorption band around 1680 cm⁻¹

N-H bend (primary amine): A band in the region of 1650-1580 cm⁻¹

Experimental Protocols
The synthesis of tert-Butyl (7-aminoheptyl)carbamate is most commonly achieved through

the selective mono-N-Boc protection of 1,7-diaminoheptane. The following protocol is a

generalized yet detailed procedure based on established methodologies.

Synthesis of tert-Butyl (7-aminoheptyl)carbamate
This procedure involves the reaction of 1,7-diaminoheptane with di-tert-butyl dicarbonate

(Boc₂O). The key to achieving high yields of the mono-protected product is the slow, dropwise
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addition of the Boc₂O solution to a solution containing an excess of the diamine.

Materials:

1,7-diaminoheptane

Di-tert-butyl dicarbonate (Boc₂O)

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

Methanol (MeOH)

Triethylamine (Et₃N) (optional, as a base)

Silica gel for column chromatography

Solvents for chromatography (e.g., Chloroform/Methanol gradient)

Procedure:

In a round-bottom flask, dissolve 1,7-diaminoheptane (5 equivalents) in chloroform (or

dichloromethane).

In a separate container, dissolve di-tert-butyl dicarbonate (1 equivalent) in chloroform.

Slowly, and with vigorous stirring, add the di-tert-butyl dicarbonate solution dropwise to the

1,7-diaminoheptane solution over a period of 1-2 hours at room temperature.

Allow the reaction mixture to stir at room temperature for an additional 24 hours.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, concentrate the reaction mixture under reduced pressure to remove the

solvent.

The crude product can be purified by flash column chromatography on silica gel. A gradient

elution system, starting with pure chloroform and gradually increasing the polarity with

methanol (e.g., 0-10% MeOH) containing a small amount of triethylamine (e.g., 1%), is
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typically effective for separating the desired mono-Boc-protected product from the di-Boc-

protected byproduct and unreacted diamine.

Combine the fractions containing the pure product (as determined by TLC) and concentrate

under reduced pressure to yield tert-Butyl (7-aminoheptyl)carbamate as a colorless semi-

solid.

Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of tert-Butyl (7-
aminoheptyl)carbamate.
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Caption: Workflow for the synthesis and purification of tert-Butyl (7-aminoheptyl)carbamate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide to tert-Butyl (7-
aminoheptyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2369791#key-spectroscopic-data-for-tert-butyl-7-
aminoheptyl-carbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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